2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
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Description
2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
One study discusses the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating the compound's relevance in creating pharmacologically interesting structures through detailed solvent and temperature-dependent reactions (Kandinska, Kozekov, & Palamareva, 2006). This synthesis route could be relevant for generating derivatives of the compound , indicating its potential utility in medicinal chemistry and drug design.
Natural Product Synthesis and Biological Activity
Another area of application is in the synthesis of natural products and biologically active compounds, where the Pictet–Spengler Reaction (PSR) is utilized to construct tetrahydroisoquinolines, a core structure shared with the compound of interest. This methodology has been applied in the total synthesis of natural products, particularly alkaloids, which possess significant biological properties (Heravi, Zadsirjan, & Malmir, 2018). This highlights the compound's relevance in synthesizing complex molecules with potential pharmacological activities.
Chemical Properties and Reactivity
Research on 2-amido substituted furans and their cycloaddition-rearrangement sequences to synthesize hexahydroindolinones provides insights into the chemical reactivity and potential transformations of furan-containing compounds (Padwa, Brodney, Satake, & Straub, 1999). These studies offer a foundation for understanding how similar compounds might undergo transformations under specific conditions, contributing to the development of new synthetic methodologies.
Application in Drug Discovery
The synthesis and evaluation of dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines indicate the significance of such compounds in drug discovery, particularly in the context of neurological disorders (Jacob, Nichols, Kohli, & Glock, 1981). This research suggests the potential of the compound for the development of therapeutic agents targeting dopamine receptors.
Properties
IUPAC Name |
2-ethyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-14(4-2)19(23)21-17-8-7-15-9-10-22(13-16(15)12-17)20(24)18-6-5-11-25-18/h5-8,11-12,14H,3-4,9-10,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYOOHKVEFIRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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